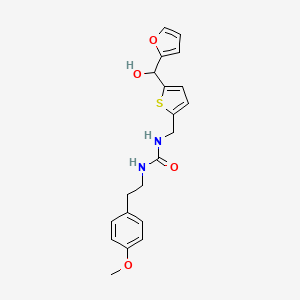

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

The compound 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring a thiophene core substituted with a hydroxymethyl-furan moiety and a 4-methoxyphenethyl group. Urea derivatives are well-documented for their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

1-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-25-15-6-4-14(5-7-15)10-11-21-20(24)22-13-16-8-9-18(27-16)19(23)17-3-2-12-26-17/h2-9,12,19,23H,10-11,13H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBUVPPTXFNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including furan and thiophene rings, suggest various biological activities, making it a candidate for further research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 403.5 g/mol. The presence of functional groups such as urea, furan, and thiophene enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the furan and thiophene rings followed by their functionalization to introduce the urea group. Advanced techniques such as continuous flow chemistry may be employed to optimize yield and purity during industrial production.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of furan and thiophene have shown efficacy against various pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. In studies involving related compounds, broad-spectrum antibacterial activity was observed, suggesting that 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli | 0.01 mg/L |

| S. aureus | 1.0 mg/L | |

| Salmonella typhi | 0.001 mg/L | |

| Bacillus subtilis | No inhibition |

The mechanism by which this compound exerts its biological effects likely involves multiple interactions at the molecular level. The furan and thiophene rings can participate in π-π stacking interactions, while the urea group may form hydrogen bonds with specific biological targets. Such interactions can influence cellular pathways and molecular recognition processes critical for antimicrobial activity .

Case Studies

In a study evaluating the antibacterial efficacy of related compounds, it was found that those with furan and thiophene moieties exhibited significant activity against gram-positive and gram-negative bacteria. For example, derivatives showed bactericidal effects on E. coli and S. aureus, indicating that structural components similar to those in 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea could be effective in developing new antimicrobial agents .

Table 2: Summary of Case Studies on Antimicrobial Activity

| Study Reference | Compound Studied | Observed Activity |

|---|---|---|

| Emmanuel et al. | 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | Broad-spectrum antibacterial activity |

| Orie et al. | Various furan-thiophene derivatives | Effective against multiple pathogens |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous urea derivatives from the evidence:

Substituent Effects on Properties

- Hydroxy vs.

- Thiophene vs. Pyridine/Adamantane : Thiophene’s aromaticity and sulfur atom could improve π-stacking interactions or metabolic stability relative to pyridine () or adamantane () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.